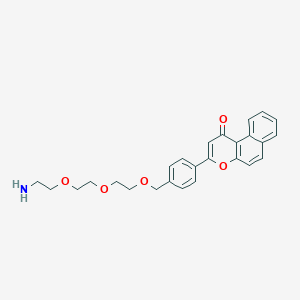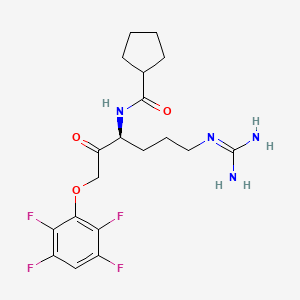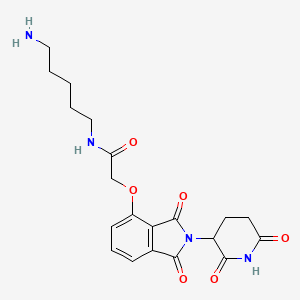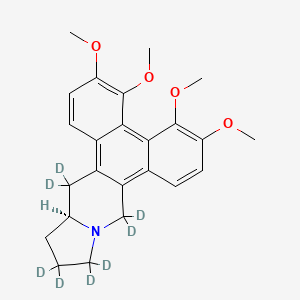
(R)-3-Hydroxy Midostaurin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Hydroxy Midostaurin is a derivative of midostaurin, a multi-targeted protein kinase inhibitor. Midostaurin is primarily used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM). The compound ®-3-Hydroxy Midostaurin retains the core structure of midostaurin but includes a hydroxyl group at the 3-position, which may influence its biological activity and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxy Midostaurin typically involves the semi-synthetic modification of staurosporine, an alkaloid derived from the bacterium Streptomyces staurosporeus. The process includes several key steps:
Benzoylation Reaction: Staurosporine undergoes benzoylation to form midostaurin.
Hydroxylation: Midostaurin is then hydroxylated at the 3-position to produce ®-3-Hydroxy Midostaurin.
Industrial Production Methods
Industrial production of ®-3-Hydroxy Midostaurin involves optimizing the reaction conditions to achieve high purity and yield. This includes controlling the temperature, pH, and the use of specific catalysts to minimize impurities and maximize the desired product .
Chemical Reactions Analysis
Types of Reactions
®-3-Hydroxy Midostaurin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Produces a ketone derivative.
Reduction: Results in the removal of the hydroxyl group.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-Hydroxy Midostaurin has several scientific research applications:
Chemistry: Used as a model compound to study the effects of hydroxylation on kinase inhibitors.
Biology: Investigated for its effects on cell signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic benefits in treating cancers and other diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
®-3-Hydroxy Midostaurin exerts its effects by inhibiting multiple receptor tyrosine kinases. It and its major active metabolites inhibit the activity of protein kinase C alpha (PKCalpha), vascular endothelial growth factor receptor 2 (VEGFR2), KIT, platelet-derived growth factor receptor (PDGFR), and wild-type and/or mutant FLT3 tyrosine kinases. This inhibition disrupts cell signaling pathways involved in cell proliferation, survival, and angiogenesis, leading to reduced tumor growth and progression .
Comparison with Similar Compounds
Similar Compounds
Midostaurin: The parent compound, used in the treatment of AML and SM.
CGP62221: A 10-O-demethylated metabolite of midostaurin.
Epimeric C3-hydroxylated compounds (e1 and e2): Metabolites of midostaurin with hydroxyl groups at different positions
Uniqueness
®-3-Hydroxy Midostaurin is unique due to the presence of the hydroxyl group at the 3-position, which may enhance its binding affinity and specificity for certain kinases compared to its parent compound and other metabolites. This modification can potentially improve its pharmacokinetic properties and therapeutic efficacy .
Properties
CAS No. |
155848-20-7 |
|---|---|
Molecular Formula |
C35H30N4O5 |
Molecular Weight |
586.6 g/mol |
IUPAC Name |
N-[(2S,3R,4R,6R,18R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33-,35+/m1/s1 |
InChI Key |
ZZSBPGIGIUFJRA-ZFQVYDAQSA-N |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@H](NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Ethyl-8-(4-Ethylphenyl)-5-Methyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B12424152.png)





![5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine](/img/structure/B12424187.png)


![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)
![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)
![1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B12424203.png)
